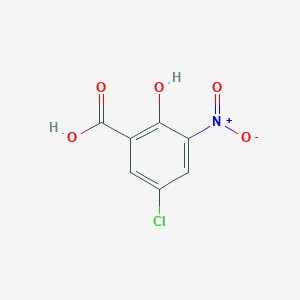

5-氯-2-羟基-3-硝基苯甲酸

描述

5-Chloro-2-hydroxy-3-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO5 . It is related to 2-Chloro-5-nitrobenzoic acid, which is known as Mesalazine Impurity M and is a compound of the anti-inflammatory agent Mesalazine .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-hydroxy-3-nitrobenzoic acid can be represented by the formula C7H4ClNO5 . The average mass of the molecule is 201.564 Da and the monoisotopic mass is 200.982880 Da . More detailed structural information can be found in specific databases or scientific literature .Chemical Reactions Analysis

5-Chloro-2-hydroxy-3-nitrobenzoic acid can undergo various chemical reactions. For example, 2-Chloro-5-nitrobenzoic acid, a related compound, undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .Physical And Chemical Properties Analysis

5-Chloro-2-hydroxy-3-nitrobenzoic acid is a solid substance with a melting point of 132-135 °C . The compound is stable under normal conditions, but it should be stored in a well-ventilated place and kept tightly closed .科学研究应用

Chemical Properties and Identification

“5-Chloro-2-hydroxy-3-nitrobenzoic acid” has a CAS Number of 7195-78-0 and a molecular weight of 217.57 . It is a solid substance with a melting point of 132-135°C . It is stored under nitrogen at a temperature of 4°C .

Use in Analytical Applications

While the specific use of “5-Chloro-2-hydroxy-3-nitrobenzoic acid” is not mentioned, similar compounds are used in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Use in Coordination Compounds

Nitrobenzoic acid (NBA) and its derivatives, including “5-Chloro-2-hydroxy-3-nitrobenzoic acid”, are widely employed as ligands in coordination compounds . They display a range of coordination modes, such as monodentate, bidentate, bidentate bridging, and ionic, standing in different coordination sites through carboxylate and nitro groups .

Use in Electrodeposition

Although not specifically mentioned for “5-Chloro-2-hydroxy-3-nitrobenzoic acid”, similar compounds like 3-Nitrosalicylic acid are used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection .

Use in Chelating Therapy

Again, while not specifically mentioned for “5-Chloro-2-hydroxy-3-nitrobenzoic acid”, similar compounds like 3-Nitrosalicylic acid are used as ligands for the synthesis of complexes with iron and aluminum for chelating therapy .

Use in HIV IN Inhibitors

A study has demonstrated that a click chemistry reaction methodology involving “5-Chloro-2-hydroxy-3-nitrobenzoic acid” has been quite useful in the design of HIV IN inhibitors .

安全和危害

作用机制

Target of Action

Similar compounds like 2-chloro-5-nitrobenzoic acid have been known to interact with aliphatic and aromatic amines .

Mode of Action

For instance, 2-Chloro-5-nitrobenzoic acid undergoes a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .

Biochemical Pathways

Nitrobenzoic acids are known to participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The polar character of the nitro group in similar compounds results in lower volatility and influences their bioavailability .

Result of Action

Similar compounds like 2-chloro-5-nitrobenzoic acid have been known to form a red luminescent one-dimensional coordination polymer with eu (iii) .

属性

IUPAC Name |

5-chloro-2-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYGNKVPVGTIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine](/img/structure/B2870076.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2870079.png)

![Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B2870081.png)

![5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2870084.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2870085.png)

![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide](/img/structure/B2870091.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2870094.png)

![(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2870096.png)